Tocopherol EP Impurity D

描述

Significance of Impurity Profiling and Control in Active Pharmaceutical Ingredients (APIs) and Related Products

The meticulous identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of modern pharmaceutical development and manufacturing. pharmaffiliates.comglobalpharmatek.com Impurity profiling is a mandatory requirement set forth by global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). pharmaffiliates.com The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. rjpdft.comsimsonpharma.com

Impurities can originate from various sources, including raw materials, intermediates, by-products of the synthesis process, degradation products, and residual solvents. rjpdft.comsimsonpharma.com A comprehensive impurity profile provides a detailed account of all potential and actual impurities present in a drug substance. rjpdft.com This information is critical for several reasons:

Patient Safety: Some impurities can be toxic or have unknown pharmacological effects, posing a direct risk to patients. pharmaffiliates.com

Product Efficacy: Impurities can potentially alter the bioavailability and therapeutic effectiveness of the API. pharmaffiliates.com

Stability: The presence of certain impurities can lead to the degradation of the API, shortening the product's shelf life. globalpharmatek.com

Regulatory Compliance: Adherence to strict impurity limits established by pharmacopoeias (e.g., European Pharmacopoeia, United States Pharmacopeia) is essential for drug approval and market access. pharmaffiliates.com

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are employed to detect, isolate, and characterize these impurities. simsonpharma.comresearchgate.net

Contextualization of Tocopherols (B72186) as Essential Compounds and Their Associated Impurity Challenges

Tocopherols, a class of chemical compounds collectively known as vitamin E, are essential fat-soluble antioxidants. cymitquimica.comsynzeal.com They play a crucial role in protecting cell membranes from oxidative damage and are widely used in pharmaceutical formulations and as nutritional supplements. cymitquimica.compharmacompass.com The most biologically active form is alpha-tocopherol. synzeal.com

The production and purification of tocopherols, whether from natural sources like vegetable oil distillates or through chemical synthesis, present unique challenges. researchgate.netgoogle.comgoogleapis.com These challenges often lead to the formation of various impurities. The primary sources of tocopherol impurities include:

Starting Materials: The initial raw materials used in synthesis can contain related substances that carry through the manufacturing process.

Manufacturing Process: Side reactions and incomplete reactions during synthesis can generate by-products that are structurally similar to the desired tocopherol isomer.

Degradation: Tocopherols can degrade under certain conditions, such as exposure to heat, light, or oxygen, leading to the formation of degradation products. researchgate.net

Contamination: Contamination from processing equipment or solvents can introduce extraneous substances. newelementbio.com

The purification of tocopherols to remove these impurities is often complex and can involve techniques like molecular distillation, solvent extraction, and chromatography. researchgate.netgoogle.comresearchgate.net The challenge lies in effectively separating structurally similar compounds without degrading the tocopherol itself. researchgate.netresearchgate.net

Definition and Pharmacopoeial Classification of Tocopherol EP Impurity D within Regulatory Frameworks

Within the stringent regulatory framework of the European Pharmacopoeia (EP), specific impurities for various active substances are identified and controlled. This compound is one such designated impurity for all-rac-α-Tocopherol. drugfuture.comdrugfuture.com

The European Pharmacopoeia monograph for all-rac-α-Tocopherol outlines the tests and limits for related substances, including Impurity D. drugfuture.com Gas chromatography is the specified method for detecting and quantifying these impurities. drugfuture.comeuropa.eu The monograph sets specific limits for the sum of impurities C and D, highlighting the regulatory importance of controlling this particular substance. drugfuture.com

Chemically, all-rac-α-Tocopherol EP Impurity D is identified as (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene. synzeal.comallmpus.com This compound serves as a reference standard in analytical procedures to ensure the quality and purity of tocopherol products. biosynth.com Its presence in the final product must be carefully monitored to comply with pharmacopoeial standards. drugfuture.com

Chemical Compound Information

| Compound Name | Synonym | Molecular Formula | Molecular Weight |

| all-rac-α-Tocopherol | DL-alpha-Tocopherol; Vitamin E | C29H50O2 | 430.71 g/mol |

| This compound | (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene | C40H76 | 557.05 g/mol |

| α-Tocopheryl acetate (B1210297) | Vitamin E acetate | C31H52O3 | 472.74 g/mol |

| Squalane | C30H62 | 422.81 g/mol | |

| Dotriacontane | C32H66 | 450.86 g/mol | |

| Acetonitrile | C2H3N | 41.05 g/mol | |

| Ethanol | C2H6O | 46.07 g/mol | |

| Methanol | CH4O | 32.04 g/mol | |

| Cyclohexane | C6H12 | 84.16 g/mol | |

| Hexane (B92381) | C6H14 | 86.18 g/mol | |

| 2-Methyl-1-propanol | Isobutanol | C4H10O | 74.12 g/mol |

| Ether | Diethyl ether | C4H10O | 74.12 g/mol |

| Isopropanol (B130326) | 2-Propanol | C3H8O | 60.1 g/mol |

| Ethyl acetate | C4H8O2 | 88.11 g/mol |

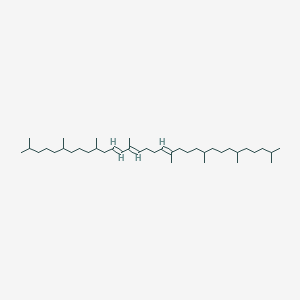

Structure

2D Structure

属性

分子式 |

C40H76 |

|---|---|

分子量 |

557.0 g/mol |

IUPAC 名称 |

(12E,14E,18E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene |

InChI |

InChI=1S/C40H76/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h15,21-22,25,33-34,37-40H,11-14,16-20,23-24,26-32H2,1-10H3/b25-15+,35-21+,36-22+ |

InChI 键 |

ZIXCQUUPXRSTEB-VJRWTCCYSA-N |

手性 SMILES |

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC/C=C(\C)/C=C/CC(C)CCCC(C)CCCC(C)C)/C |

规范 SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)C=CCC(C)CCCC(C)CCCC(C)C)C |

产品来源 |

United States |

Structural Elucidation and Nomenclature of Tocopherol Ep Impurity D

Systematic Chemical Naming and Structural Representation

Tocopherol EP Impurity D is systematically identified as (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene. cabidigitallibrary.orgsynzeal.comallmpus.com This nomenclature precisely describes a long-chain aliphatic hydrocarbon. The molecule is characterized by a 32-carbon backbone ("dotriaconta") with three double bonds ("triene") at positions 12, 14, and 18. cabidigitallibrary.orgsynzeal.comallmpus.com Furthermore, it possesses eight methyl group substituents at various points along the chain. cabidigitallibrary.orgsynzeal.comallmpus.com Unlike the parent tocopherols (B72186), this impurity lacks the characteristic chromanol ring, which is fundamental to the antioxidant activity of vitamin E. aocs.orgresearchgate.net

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| Systematic Name | (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene |

| Molecular Formula | C40H76 |

| Molecular Weight | 557.0 g/mol |

| Common Synonyms | Vitamin E Acetate (B1210297) - Impurity E |

Data sourced from multiple chemical suppliers and regulatory documents. allmpus.compharmaffiliates.com

Isomeric Considerations and Stereochemical Aspects

The chemical name of this compound reveals important stereochemical features. The designation "(all-RS)" indicates that the compound is a racemic mixture at all its chiral centers. cabidigitallibrary.org Natural tocopherols have three chiral centers at the 2, 4', and 8' positions of the phytyl tail, all in the R configuration (RRR-α-tocopherol). nih.govresearchgate.net Synthetic tocopherols, often termed all-rac-α-tocopherol, are a mixture of all eight possible stereoisomers (RRR, RSR, RRS, RSS, SRR, SSR, SRS, and SSS). nih.govresearchgate.net As Impurity D is a derivative of the synthetic process, it contains multiple stereogenic centers along its extensive carbon chain, and the "(all-RS)" notation signifies a non-specific mixture of these stereoisomers.

The "(all-E)" designation in the systematic name refers to the geometry of the double bonds. This indicates that all three double bonds within the molecule are in the trans (or E for entgegen) configuration. cabidigitallibrary.orgsynzeal.com This specific geometry is a key structural feature for the correct identification of this impurity.

Structural Relationship to Parent Tocopherols and Other Related Impurities

This compound is structurally distinct from the parent tocopherols (alpha, beta, gamma, and delta-tocopherol). The parent compounds are characterized by a chromanol ring attached to a saturated phytyl tail. aocs.orgresearchgate.net In stark contrast, Impurity D lacks the chromanol head entirely and is essentially a C40 hydrocarbon, which can be conceptualized as a dimer of two phytyl-like tails linked together. This absence of the phenolic hydroxyl group on a chromanol ring means Impurity D does not possess the antioxidant properties characteristic of vitamin E.

The European Pharmacopoeia specifies several other impurities for tocopherol preparations, including Impurities A, B, and C. cabidigitallibrary.orgnih.gov A comparison of their structures with Impurity D highlights the different potential by-products of tocopherol synthesis.

Impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol. cabidigitallibrary.org

Impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol. cabidigitallibrary.orggoogle.com

Impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)–3,7,11,15-tetramethylhexadec-2-enyl]phenol. cabidigitallibrary.org

Impurities A and B are isomers that retain a structure related to the chromanol ring but have been modified to a dihydrobenzofuranol. Impurity C is a methoxy-phenol derivative. Impurity D, however, is the most structurally divergent, being a simple, albeit complex, hydrocarbon.

The following table provides a comparative overview of these compounds.

| Compound | Core Structure | Key Features | Molecular Formula |

| α-Tocopherol | Chromanol ring with phytyl tail | Phenolic hydroxyl group, saturated tail | C29H50O2 |

| Tocopherol EP Impurity A | Dihydrobenzofuranol with phytyl tail | trans isomer | C29H50O2 |

| Tocopherol EP Impurity B | Dihydrobenzofuranol with phytyl tail | cis isomer | C29H50O2 |

| Tocopherol EP Impurity C | Methoxy-phenol with unsaturated tail | Methoxy group, unsaturated tail | C30H52O2 |

| This compound | Aliphatic hydrocarbon | Dimer of phytyl-like tails, three double bonds | C40H76 |

Data compiled from various scientific and regulatory sources. cabidigitallibrary.orgallmpus.comnih.govnih.gov

Origin and Mechanistic Pathways of Formation for Tocopherol Ep Impurity D

Degradation Pathways of Tocopherols (B72186) Leading to Impurity D Formation

The degradation of tocopherols is a significant concern in the pharmaceutical, food, and cosmetic industries, as it can lead to loss of biological activity and the formation of various impurities. The pathways are influenced by factors such as heat, light, oxygen, and pH. While many degradation products result from the modification of the chromanol ring, the formation of the C40 dimer, Impurity D, is specifically linked to reactions of the phytol (B49457) side chain, which may be liberated or become reactive under severe stress conditions.

Oxidative Degradation Mechanisms

Oxidative degradation is a primary pathway for tocopherol decomposition. Tocopherols are potent antioxidants that function by scavenging free radicals, a process that involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to form a resonance-stabilized tocopheroxyl radical. oecd.org In the presence of oxygen, further reactions can occur, leading to a variety of oxidation products, most notably tocopheryl quinone, which is formed through a two-electron oxidation process. researchgate.net

While direct oxidative cleavage of the tocopherol molecule to yield reactive C20 fragments that could dimerize is not a commonly cited primary pathway, severe oxidative stress, often coupled with other stressors like heat, can lead to the breakdown of the entire molecule. The complex mixture of degradation products can include fragments of the phytol side chain. These reactive isoprenoid fragments could potentially undergo oligomerization reactions, although the direct formation of the specific triene structure of Impurity D through this mechanism is not extensively documented.

Photolytic Decomposition Processes

Exposure to ultraviolet (UV) and visible light can induce the degradation of tocopherols. Current time information in Quebec, CA. Photolysis can generate tocopheroxyl radicals and other photoproducts. allmpus.comresearchgate.net Studies have shown that UV irradiation of α-tocopherol can lead to the formation of various products, including α-tocopheryl quinone and products resulting from the opening of the chromanol ring. allmpus.comCurrent time information in Quebec, CA. The solvent and matrix in which the tocopherol is present can significantly influence the specific photoproducts formed. Current time information in Quebec, CA.

The energy from photolytic processes is generally associated with the excitation and cleavage of bonds within the chromanol ring system. However, similar to severe oxidative stress, intense photolytic conditions could potentially lead to the fragmentation of the tocopherol molecule, including the cleavage of the phytol side chain. Once liberated, these C20 fragments would be susceptible to further reactions, including dimerization, although this is considered a secondary and less direct route to Impurity D formation compared to process-related pathways.

Thermally Induced Transformation Pathways

Heat is a significant factor in the degradation of tocopherols, with the rate of degradation increasing with temperature. Current time information in Santa Cruz, CA, US.researchgate.netgoogle.com Thermal degradation of α-tocopherol has been shown to produce a complex mixture of compounds. At high temperatures (e.g., 200°C), α-tocopherol can degrade to form α-tocopherylquinone and other fragments resulting from the breakdown of the non-aromatic parts of the molecule. synzeal.com

Crucially, some research indicates that thermal degradation products of α-tocopherol can be formed through dimerization. synzeal.com This suggests a plausible, albeit indirect, pathway to Impurity D. Under intense heat, the bond between the chromanol ring and the phytol tail could cleave. The resulting phytol or isophytol (B1199701) radicals or ions could then undergo dehydration to form phytadienes. These highly reactive intermediates can subsequently dimerize. One study on the thermal degradation of phytol noted that phytadienes are key intermediates that can react with each other, likely via Diels-Alder type reactions, to form C40 dimers. geologyscience.ru This provides a strong mechanistic link between thermal stress and the potential formation of Impurity D.

| Stress Factor | Primary Degradation Products | Potential Pathway to Impurity D |

| Oxidation | Tocopheryl quinone, various ring-opened products | Severe oxidation may cause side-chain cleavage, releasing phytol fragments that could potentially dimerize. |

| Photolysis | Tocopheryl quinone, photoproducts from ring cleavage | Intense light exposure might lead to fragmentation and release of the phytol side chain, followed by dimerization. |

| Heat | Tocopheryl quinone, smaller degradation fragments | Cleavage of the phytol side chain, followed by dehydration to phytadienes and subsequent dimerization. Dimerization of degradation products is a noted outcome. synzeal.comgeologyscience.ru |

Hydrolytic and pH-Dependent Degradation Reactions

Tocopherols are generally stable to hydrolysis under neutral conditions but can be susceptible to degradation under acidic or alkaline conditions, especially when combined with heat and oxygen. Acidic conditions, in particular, can catalyze the dehydration of the phytol side chain. Studies on liposomes have shown that acidic pH can accelerate the hydrolysis of phospholipids (B1166683) in the presence of α-tocopherol. oup.com While hydrolysis primarily refers to the breakdown of esters (like tocopheryl acetate (B1210297) to tocopherol), acidic environments can promote side reactions. The acid-catalyzed dehydration of isophytol (an isomer of phytol) is a key step in forming reactive intermediates that can dimerize, a process highly relevant to the manufacturing-related formation of Impurity D. geologyscience.ru Therefore, storage of tocopherol formulations at low pH could potentially facilitate the side-chain reactions leading to dimerization, although this would be a slow process compared to the high-temperature conditions of synthesis.

Process-Related Formation during Manufacturing and Purification

The most significant and direct route to the formation of Tocopherol EP Impurity D is as a by-product during the chemical synthesis of all-rac-α-tocopherol.

By-product Generation from Synthetic Routes of Tocopherols

The industrial synthesis of all-rac-α-tocopherol is predominantly achieved through the acid-catalyzed Friedel-Crafts alkylation of 2,3,5-trimethylhydroquinone (TMHQ) with isophytol. researchgate.netpku.edu.cnstuba.sk This condensation reaction is typically carried out at elevated temperatures in the presence of a Lewis acid or Brønsted acid catalyst (e.g., ZnCl₂/HCl, BF₃, or various sulfonic acids). researchgate.netchimia.chmdpi.com

Under these acidic and thermal conditions, the isophytol starting material is susceptible to side reactions. The primary side reaction leading to the formation of Impurity D is the dehydration of isophytol to form reactive phytadiene intermediates. geologyscience.ru These C20 dienes can then undergo acid-catalyzed dimerization. The resulting C40 hydrocarbon mixture contains various isomers, including the specific (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene that constitutes Impurity D.

The formation of these phytadiene dimers is a known issue in tocopherol manufacturing, and they are considered common by-products. researchgate.net During the subsequent purification of the crude α-tocopherol, these non-polar hydrocarbon impurities must be separated to meet the stringent purity requirements of the European Pharmacopoeia. The limits set for Impurity D and other related substances ensure that the final product is of sufficient quality for pharmaceutical use. nih.govcabidigitallibrary.org

| Synthesis Step | Reactants & Conditions | Key Side Reaction | Resulting Impurity |

| Condensation | 2,3,5-Trimethylhydroquinone (TMHQ) + Isophytol | Acid-catalyzed dehydration of isophytol to phytadienes. | |

| Dimerization | Phytadiene + Phytadiene | Acid-catalyzed dimerization of phytadienes. | This compound (C40H76) |

This compound is identified as (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene. nih.govgoogle.comgoogle.comnih.govsynzeal.comsimsonpharma.comveeprho.com It is a C40 hydrocarbon, and its structure strongly suggests that it originates from the dimerization of the C20 phytol side chain precursor used in the synthesis of all-rac-α-tocopherol. The primary industrial synthesis of all-rac-α-tocopherol involves the acid-catalyzed condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol. researchgate.netwikipedia.orgnih.gov

The formation of Impurity D is a side reaction occurring during this main synthesis. The acidic conditions and elevated temperatures employed can promote carbocation-mediated reactions. A plausible mechanistic pathway involves the acid-catalyzed dehydration of isophytol to form a C20 carbocation. This carbocation can then undergo several reactions:

Dimerization: Two C20 carbocations, or a carbocation and a neutral isophytol molecule, can react to form a C40 dimer.

Elimination and Rearrangement: Subsequent elimination of protons and potential hydride or methyl shifts within the C40 backbone can lead to the formation of the conjugated triene system observed in the final structure of Impurity D.

The presence of multiple stereocenters and the E-configuration of the double bonds are a direct consequence of the stereochemistry of the starting isophytol and the reaction mechanism.

Influence of Reaction Conditions and Reagents on Impurity Accumulation

The accumulation of this compound is intrinsically linked to the conditions of the main tocopherol synthesis. Several factors can influence the rate of its formation:

Catalyst: The type and concentration of the acid catalyst are critical. Stronger acids or higher catalyst loadings can accelerate the formation of the phytol carbocation, thereby increasing the likelihood of dimerization. The use of heterogeneous catalysts, such as certain aluminosilicates, has been explored to improve the selectivity of the main reaction and potentially minimize side reactions. semanticscholar.org

Temperature: Higher reaction temperatures can provide the necessary activation energy for the dimerization side reaction. Careful control of the temperature profile is essential to favor the desired condensation of TMHQ and isophytol over the formation of Impurity D.

Stoichiometry: The molar ratio of the reactants, TMHQ and isophytol, can also play a role. An excess of isophytol under acidic conditions might lead to a higher concentration of the corresponding carbocation, thus promoting dimerization.

Detailed research findings on the precise correlation between these parameters and the yield of Impurity D are often proprietary. However, general principles of organic chemistry suggest that optimizing these conditions is a key strategy for minimizing its accumulation. In commercial production, impurities such as Impurity D are reported to be present at levels of around 1.7% on average across batches before final purification. nih.gov

Table 1: Influence of Reaction Parameters on this compound Formation

| Parameter | Effect on Impurity D Formation | Rationale |

|---|---|---|

| Catalyst Acidity | Increased acidity can lead to higher levels of Impurity D. | Promotes the formation of the C20 carbocation intermediate required for dimerization. |

| Reaction Temperature | Higher temperatures generally increase the rate of Impurity D formation. | Provides the activation energy for the dimerization side reaction. |

| Isophytol Concentration | A higher relative concentration of isophytol may increase Impurity D levels. | Increases the probability of the dimerization reaction occurring. |

Role of Post-Synthesis Processing and Isolation Techniques

Given that the formation of this compound is a competing side reaction, post-synthesis purification is crucial for its removal to meet pharmacopoeial standards. The significant difference in polarity and chemical properties between the non-polar hydrocarbon Impurity D and the phenolic, more polar α-tocopherol allows for effective separation.

Commonly employed purification techniques include:

Distillation: Vacuum distillation is a standard method used to purify the crude all-rac-α-tocopherol. wikipedia.orgnih.gov The large difference in boiling points between the C29 α-tocopherol and the C40 Impurity D facilitates their separation.

Solvent Extraction: Liquid-liquid extraction methods can be used to partition the tocopherol product away from less polar impurities. This process often involves the use of a polar solvent phase (like caustic methanol) and a non-polar organic phase. google.comgoogleapis.com

Chromatography: Various chromatographic techniques, including ion-exchange chromatography and silica (B1680970) gel chromatography, are highly effective for removing impurities. google.comnih.gov The polar stationary phase in normal-phase chromatography will retain the more polar tocopherol, allowing the non-polar Impurity D to elute first.

The selection and optimization of these purification steps are critical for controlling the final concentration of this compound in the active pharmaceutical ingredient.

Research on Controlled Synthesis for Reference Standard Production

The availability of pure this compound is essential for its use as a reference standard in analytical methods for quality control of all-rac-α-tocopherol. As it is not readily isolated in sufficient quantities and purity from the technical mixture, a controlled, targeted synthesis is necessary. Chemical suppliers often list this compound as a "custom synthesis" product, indicating that specific, non-public synthetic routes have been developed. synzeal.com

A plausible synthetic strategy for obtaining this compound would involve the specific coupling of two C20 aliphatic precursors, likely derived from isophytol. This could be achieved through various modern organic coupling reactions, such as:

Grignard or Organolithium Reactions: Conversion of a C20 halide to an organometallic reagent, followed by reaction with another C20 electrophile.

Transition-Metal Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Stille, or Negishi coupling could be employed to form the C-C bond between two appropriately functionalized C20 fragments.

The challenge in such a synthesis lies in controlling the regioselectivity and stereoselectivity to obtain the specific (all-E)-triene system present in the impurity. This would require careful selection of catalysts, protecting groups, and reaction conditions. The multi-step nature of such a synthesis makes the reference standard a high-value chemical.

Advanced Analytical Methodologies for Characterization and Quantification of Tocopherol Ep Impurity D

Chromatographic Separation Techniques

Chromatography stands as the principal methodology for the analysis of Tocopherol EP Impurity D. It offers the high resolving power necessary to separate the impurity from the α-tocopherol matrix and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques employed, each with specific advantages for the characterization and quantification of this impurity.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is the most prevalent technique for analyzing tocopherols (B72186) and their associated impurities, valued for its adaptability, high resolution, and sensitivity. aocs.org Different modes of HPLC are strategically used to address the analytical challenges posed by this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for the quantitative analysis of this compound. This method separates compounds based on their relative hydrophobicity. In RP-HPLC, a non-polar stationary phase, typically an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column, is used with a polar mobile phase. ekb.eg Common mobile phases consist of mixtures of solvents like methanol, acetonitrile, and water. ekb.egnih.gov

Given that many impurities in tocopherol are more polar than the parent compound, they tend to elute earlier in an RP-HPLC system. Detection is most commonly achieved using UV spectrophotometry, with a wavelength set around 292 nm, or fluorescence detection, which offers greater sensitivity and specificity. aocs.orgresearchgate.net The European Pharmacopoeia outlines methods for determining vitamin E content using RP-HPLC with either UV or fluorescence detection. europa.eu

Table 1: Illustrative RP-HPLC Method Parameters for Tocopherol Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : Water (97:3 v/v) rjptonline.org |

| Flow Rate | 1.0 mL/min rjptonline.org |

| Column Temperature | 25-45 °C google.com |

| Detection | UV at 260-310 nm google.com or Fluorescence (Excitation: ~295 nm, Emission: ~325 nm) researchgate.net |

| Injection Volume | 20 µL |

Normal-Phase HPLC (NP-HPLC) provides an alternative separation mechanism that is often complementary to RP-HPLC. This technique utilizes a polar stationary phase, such as silica (B1680970), with a non-polar mobile phase, like hexane (B92381) mixed with a polar modifier such as isopropanol (B130326) or 1,4-dioxane. aocs.orgnih.govwaters.com

NP-HPLC excels at separating isomers (α, β, γ, δ) of tocopherol based on the polarity of the chromanol ring, a task that can be challenging for standard RP-HPLC methods. aocs.orgnih.gov While RP-HPLC separates based on the saturation of the side chain, NP-HPLC separates based on the methyl substituents on the chromanol moiety. nih.gov This makes NP-HPLC a valuable tool for comprehensive impurity profiling and for confirming the identity of peaks observed in reversed-phase analysis. waters.com

Synthetic all-rac-α-tocopherol is a mixture of eight stereoisomers, arising from three chiral centers in the molecule. oup.commdpi.com These stereoisomers can have different biological activities. oup.com Chiral chromatography is indispensable for separating these enantiomers and diastereomers to assess the stereoisomeric purity of tocopherol products. oup.comnih.gov

Polysaccharide-based chiral stationary phases are commonly used, often in a normal-phase mode with fluorescence detection. nih.govresearchgate.net These specialized columns can distinguish between the different spatial arrangements of the stereoisomers, which is crucial for controlling the quality of synthetic vitamin E. oup.comnih.gov While challenging, the separation of all eight stereoisomers may require a combination of analytical methods, such as HPLC and capillary GC. mdpi.com

Creating a dependable analytical method for this compound requires systematic development and rigorous validation as per the International Council for Harmonisation (ICH) guidelines. rjptonline.orgich.org

Method development focuses on optimizing parameters like column selection, mobile phase composition, and detector settings to achieve the desired specificity, resolution, and sensitivity.

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. ich.org This involves evaluating a set of key performance characteristics: rjptonline.orgich.orgmdpi.com

Specificity: The ability to accurately measure the analyte in the presence of other components, including other impurities and the main compound.

Linearity: Demonstrating that the results are directly proportional to the concentration of the impurity over a specified range.

Range: The concentration interval where the method is shown to be accurate, precise, and linear.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of scatter between a series of measurements from the same sample, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest concentration of the impurity that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be quantitatively measured with acceptable precision and accuracy.

Robustness: The method's ability to withstand small, deliberate variations in parameters like mobile phase composition, pH, and temperature, ensuring its reliability in routine use.

Gas Chromatography (GC) for Volatile or Derivatized Species

Gas Chromatography (GC) serves as a powerful alternative and confirmatory technique for the analysis of tocopherol and its impurities. Due to the low volatility of these compounds, a derivatization step is typically necessary to make them suitable for GC analysis. researchgate.net The most common approach is to convert the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). ingentaconnect.com

The analysis is usually performed on a capillary column with a non-polar stationary phase, and a Flame Ionization Detector (FID) is often used for quantification. europa.eu For definitive identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique, as it provides detailed structural information based on the mass-to-charge ratio and fragmentation patterns of the analyte. scispec.co.thrsc.org The European Pharmacopoeia includes GC-FID methods for the analysis of various forms of tocopheryl acetate (B1210297). europa.eu While some methods for direct GC analysis without derivatization exist, derivatization is more common to ensure good chromatographic performance. ingentaconnect.comresearchgate.net

Supercritical Fluid Chromatography (SFC) in Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique, offering a viable alternative to normal-phase liquid chromatography (NPLC) for the analysis of fat-soluble compounds like tocopherols and their impurities. shimadzu.comnih.gov Utilizing supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the consumption of organic solvents. shimadzu.com The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for faster separations and higher efficiency compared to traditional liquid chromatography. shimadzu.com

In the context of tocopherol impurity profiling, SFC is particularly advantageous for separating structurally similar isomers and related substances. researchgate.netmdpi.com While NPLC methods can achieve quantitative analysis of tocopherols, transferring these methods to SFC can decrease analysis time from over ten minutes to as little as four minutes, while maintaining comparable resolution. shimadzu.com The technique can be optimized by adjusting parameters such as column type, pressure/density programming, and temperature. For instance, inverse temperature programming has been shown to enhance the resolution of many components in tocopherol-containing mixtures. researchgate.net SFC systems can be coupled with various detectors, including UV and mass spectrometry (MS), for comprehensive characterization. researchgate.netmdpi.com This makes SFC a highly efficient and environmentally friendly method for the quantitative profiling of impurities like this compound in tocopherol raw materials.

Table 1: Comparison of SFC and NPLC for Tocopherol Analysis

| Parameter | Supercritical Fluid Chromatography (SFC) | Normal Phase Liquid Chromatography (NPLC) |

| Primary Mobile Phase | Supercritical CO2 | Organic Solvents (e.g., n-hexane) |

| Analysis Time | Rapid (e.g., ~4 minutes) | Longer (e.g., >10 minutes) |

| Solvent Consumption | Significantly Reduced | High |

| Environmental Impact | "Green" / Lower | Higher |

| Separation Efficiency | High, comparable or better resolution | High |

| Cost | Lower operational cost (cheaper CO2, less waste disposal) | Higher operational cost |

Thin Layer Chromatography (TLC) for Screening and Qualitative Analysis

Thin Layer Chromatography (TLC) serves as a fundamental and widely used technique for the qualitative analysis and screening of impurities in pharmaceuticals. The European Pharmacopoeia (EP) specifies a TLC method for the identification of tocopherol and its related substances. drugfuture.comdrugfuture.com This method is valuable for a rapid preliminary assessment of the purity of a sample.

The procedure typically involves dissolving the tocopherol sample in a suitable solvent and applying it to a TLC plate coated with silica gel F254. drugfuture.comdrugfuture.com The plate is then developed in a chamber containing a mixture of ether and cyclohexane. After development, the plate is dried and the spots are visualized under ultraviolet (UV) light at 254 nm. drugfuture.comdrugfuture.com The position of the principal spot in the chromatogram of the test solution is compared to that of a reference standard. The presence of secondary spots can indicate impurities. While not quantitative, TLC is a simple, cost-effective, and rapid method for qualitatively detecting the presence of impurities such as this compound.

Table 2: TLC Parameters for Tocopherol Analysis per European Pharmacopoeia drugfuture.comdrugfuture.com

| Parameter | Specification |

| Stationary Phase | TLC silica gel F254 plate |

| Mobile Phase | Ether R, Cyclohexane R (20:80 V/V) |

| Application Volume | 10 µL |

| Development | Over 2/3 of the plate |

| Drying | In a current of air |

| Detection | UV light at 254 nm |

Spectroscopic Identification and Structural Confirmation

Mass Spectrometry (MS and MS/MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (GC-MS or LC-MS), is an indispensable tool for the identification and structural elucidation of impurities. nih.gov For this compound, which is identified chemically as a dimer of the tocopherol side chain, MS provides critical information on its molecular weight and fragmentation pattern. synzeal.com

The molecular formula for this compound is C40H76, corresponding to a molecular weight of approximately 557.05 g/mol . In an MS analysis, this would be observed as the molecular ion peak ([M]+ or protonated molecule [M+H]+).

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. The fragmentation pattern of Impurity D would be distinctly different from that of α-tocopherol. α-Tocopherol characteristically yields fragment ions at m/z 165 and 205, corresponding to the methylated chromanol ring. aocs.orgresearchgate.net Since Impurity D lacks the chromanol ring, these fragments would be absent. Instead, its fragmentation would be characterized by the loss of aliphatic chains, producing a series of hydrocarbon fragments. This unique fragmentation signature allows for unambiguous identification of Impurity D even when it co-elutes with other substances.

Table 3: Expected Mass Spectrometric Data for this compound

| Analyte | Expected Molecular Ion (m/z) | Key Expected Fragment Ions (m/z) |

| α-Tocopherol | 430.7 ([M]+) | 205, 165 (Characteristic of chromanol ring) |

| This compound | 557.1 ([M]+) | Series of aliphatic hydrocarbon fragments; absence of 205 and 165 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the absolute structural assignment of organic molecules. Both one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HETCOR) NMR experiments are used to provide a complete picture of the molecular structure. nih.gov

For this compound, NMR analysis would confirm its proposed hydrocarbon structure. The 1H NMR spectrum would show a complex series of signals in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the numerous methyl (CH3) and methylene (B1212753) (CH2) groups in the long chains. researchgate.net Crucially, the spectrum would lack the signals characteristic of the aromatic protons of the tocopherol chromanol ring (around 6.5 ppm) and the phenolic hydroxyl proton.

Similarly, the 13C NMR spectrum would show a variety of signals in the aliphatic region (10-40 ppm). The absence of signals in the aromatic region (110-150 ppm) would definitively confirm the lack of the chromanol ring structure, thereby identifying the compound as a non-phenolic impurity like Impurity D. nih.gov

Table 4: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| 1H | Aliphatic CH, CH2, CH3 | 0.8 - 2.5 |

| Vinylic C=C-H | 5.0 - 5.5 | |

| Aromatic/Phenolic Protons | Absent | |

| 13C | Aliphatic C | 10 - 40 |

| Vinylic C=C | 120 - 140 | |

| Aromatic/Phenolic Carbons | Absent |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the analysis of functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions characteristic of a large aliphatic hydrocarbon. Strong C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. mdpi.com The key diagnostic feature would be the complete absence of a broad O-H stretching band around 3200-3600 cm⁻¹, which is a prominent feature in the spectrum of α-tocopherol due to its hydroxyl group. researchgate.net Furthermore, the C-O stretching bands associated with the ether linkage in the chromanol ring would also be absent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about electronic transitions, primarily in conjugated systems. α-Tocopherol exhibits a UV absorption maximum at approximately 292 nm in ethanol, which is characteristic of the substituted chromanol ring. mdpi.comphotochemcad.com In contrast, this compound possesses a conjugated triene system within its long hydrocarbon chain. synzeal.com This conjugated system is expected to produce a strong UV absorption at a different wavelength, likely in the 260-280 nm range, based on Woodward-Fieser rules for conjugated polyenes. This difference in λmax provides a clear method to distinguish Impurity D from the parent tocopherol molecule.

Table 5: Comparative IR and UV-Vis Spectral Features

| Spectral Feature | α-Tocopherol | This compound |

| IR: O-H Stretch | Present (~3200-3600 cm⁻¹) | Absent |

| IR: C-H Stretch | Present (~2850-3000 cm⁻¹) | Present, strong intensity |

| UV λmax | ~292 nm | Expected ~260-280 nm (conjugated triene) |

Hyphenated Techniques for Comprehensive Impurity Profiling (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the comprehensive analysis of tocopherol and its impurities. nih.govnih.gov

GC-MS: The European Pharmacopoeia specifies a GC method for the analysis of related substances in tocopherol. drugfuture.comdrugfuture.com GC is well-suited for separating volatile and thermally stable compounds. When coupled with a mass spectrometer, it allows for the separation of impurities followed by their immediate identification based on their mass spectra. rsc.orgresearchgate.net While tocopherols may require derivatization (e.g., silylation) to increase their volatility for GC analysis, many potential impurities, including the hydrocarbon-based Impurity D, are amenable to direct GC-MS analysis. researchgate.netresearchgate.net

LC-MS: LC-MS is a highly versatile technique that can analyze a wide range of compounds, including those that are non-volatile or thermally labile. aocs.orgmdpi.com For tocopherol analysis, reversed-phase HPLC is often coupled with MS. mdpi.comnih.gov This allows for the separation of tocopherol from its impurities based on polarity, with the MS detector providing molecular weight and structural information for each separated peak. aocs.org LC-MS/MS methods can offer enhanced sensitivity and specificity, making them ideal for detecting and quantifying trace-level impurities. mdpi.comresearchgate.net

The combination of retention time data from the chromatograph and the mass spectral data from the detector provides a very high degree of confidence in the identification and quantification of impurities like this compound.

Sample Preparation Strategies for Complex Matrices and Trace Analysis

The accurate and reliable determination of this compound, particularly at trace levels, is critically dependent on the sample preparation strategy employed. This impurity must be effectively isolated from complex matrices such as pharmaceutical formulations, fortified foods, or biological samples, which often contain high concentrations of the parent compound, all-rac-α-Tocopherol, and a multitude of other potentially interfering substances. The primary goals of sample preparation are to extract the analyte, remove matrix interferences, and concentrate the impurity to a level amenable to sensitive instrumental detection.

A foundational step in analyzing solid or semi-solid samples, like pharmaceutical tablets or food products, is mechanical disruption through grinding or homogenization. aocs.org This increases the surface area and ensures efficient subsequent extraction. For the extraction of lipophilic compounds like this compound, solid-liquid extraction (SLE) using non-polar organic solvents is a common approach. hilarispublisher.com Solvents such as hexane or solvent mixtures like hexane and ethyl acetate are frequently used to dissolve the impurity from the sample matrix. aocs.orgingentaconnect.com

For liquid samples, including oils and biological fluids, liquid-liquid extraction (LLE) is a standard procedure. This technique partitions the analyte between the aqueous sample (or a solution thereof) and an immiscible organic solvent. Given the non-polar nature of this compound, it preferentially moves into the organic phase, separating it from polar, water-soluble components. nih.gov In some highly complex matrices, such as certain foods or tissues, alkaline hydrolysis (saponification) may be necessary prior to extraction. aocs.orghilarispublisher.com This process breaks down fats and esters, releasing the tocopherols and related compounds from the lipid matrix, although care must be taken to prevent degradation of the target analytes. aocs.org

Following initial extraction, a cleanup and concentration step is almost always required for trace analysis. Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for this purpose. aocs.orgfrontiersin.org SPE cartridges containing a specific sorbent are used to selectively retain either the analyte or the interferences. For this compound, a normal-phase SPE cartridge (e.g., silica) can be used to adsorb polar interferences from the non-polar extract. aocs.org Alternatively, a reversed-phase SPE approach can retain the lipophilic impurity while allowing polar contaminants to pass through. The choice of sorbent and elution solvents is critical for achieving high recovery and a clean extract. mdpi.com Advanced SPE materials, such as rationally designed polymers or modified zeolites, have also been developed to provide enhanced selectivity for tocopherols and related compounds. csic.esrsc.orgcsic.es

More integrated and modern strategies have been developed to streamline the sample preparation process, reducing time, cost, and solvent consumption.

Matrix Solid-Phase Dispersion (MSPD) : This technique combines extraction and cleanup into a single step. agriculturejournals.czmdpi.com The sample is blended directly with a solid-phase sorbent (e.g., silica) in a mortar and pestle. hilarispublisher.comagriculturejournals.cz This action simultaneously disrupts the sample matrix and disperses the components onto the sorbent material. The resulting mixture is then packed into a column, and analytes are selectively eluted, leaving interferences behind. agriculturejournals.czresearchgate.net MSPD is particularly effective for solid, semi-solid, and viscous samples like plant tissues and foods. researchgate.netuniroma1.it

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : Originally developed for pesticide analysis in food, the QuEChERS method has been successfully adapted for the analysis of other compounds, including vitamins. mdpi.comchromatographyonline.com The process involves an initial extraction and partitioning step with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive SPE (d-SPE). researchgate.net In d-SPE, a small amount of sorbent is added to a portion of the extract to remove specific interferences. For tocopherol analysis, sorbents like C18 can be used to remove fats and other non-polar interferences. researchgate.net The addition of antioxidants during the extraction process can be vital to prevent oxidative loss of the analyte, especially in matrices with low inherent antioxidant capacity. eurl-pesticides.eu

The selection of an appropriate sample preparation method is a balance between the complexity of the matrix, the required detection limit, sample throughput needs, and available resources. A well-optimized protocol is essential for ensuring the accuracy and precision of quantitative results and for protecting the analytical instrument from contamination.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages | Typical Application |

| Solid-Liquid Extraction (SLE) | Partitioning of the analyte between a solid sample and a liquid solvent. aocs.org | Simple, inexpensive, and broadly applicable for initial extraction. hilarispublisher.com | Can be time-consuming, requires significant solvent volumes, and may have low selectivity. aocs.org | Initial extraction from solid pharmaceuticals and dried food products. aocs.orghilarispublisher.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. nih.gov | Effective for liquid samples and removing highly polar interferences. | Can be labor-intensive, form performance-hindering emulsions, and uses large solvent volumes. nih.gov | Extraction from oils, beverages, and biological fluids like plasma. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, followed by washing and selective elution for cleanup and concentration. aocs.orgfrontiersin.org | High selectivity, excellent concentration factors, potential for automation, and reduced solvent use compared to LLE. mdpi.com | Higher cost per sample, requires method development to optimize sorbent and solvents. mdpi.com | Cleanup of crude extracts from nearly any matrix to isolate the analyte and remove interferences. aocs.orgcsic.es |

| QuEChERS | Salting-out extraction with a solvent like acetonitrile, followed by cleanup using dispersive SPE (d-SPE). mdpi.com | Fast, easy, low solvent usage, and effective for a wide range of analytes and matrices. chromatographyonline.com | May require optimization for specific analyte/matrix combinations; analyte stability can be a concern without added antioxidants. eurl-pesticides.eu | High-throughput analysis of food and agricultural samples, such as vegetables, nuts, and fortified products. mdpi.comresearchgate.net |

| Matrix Solid-Phase Dispersion (MSPD) | The sample is simultaneously disrupted and dispersed onto a solid sorbent, which is then packed into a column for elution. agriculturejournals.czmdpi.com | Combines extraction and cleanup in one step, minimizes solvent use, and is ideal for complex solid/viscous samples. hilarispublisher.comresearchgate.net | Can be more manually intensive than automated SPE; optimization of sorbent-to-sample ratio is critical. agriculturejournals.cz | Analysis of complex solid and semi-solid matrices like animal tissues, plants, and viscous food products. researchgate.netuniroma1.it |

Pharmacopoeial Compliance and Regulatory Oversight of Tocopherol Ep Impurity D

Comparative Analysis with Other International Pharmacopoeial Standards (e.g., United States Pharmacopeia)

A comparative analysis with the United States Pharmacopeia (USP) reveals differences in the approach to impurity control for tocopherol. While the EP sets a specific limit for the sum of impurities C and D, the USP monographs for tocopherol may have different specified impurities and limits. The USP provides reference standards for Alpha Tocopherol, which are used for identification and assay tests in their monographs. usp.orgpharmacompass.com The control of impurities in USP monographs is often managed through a combination of specific tests for known impurities and general tests for organic impurities. The specific details and limits for impurities equivalent to Tocopherol EP Impurity D in the USP would be found within the respective tocopherol monographs.

Application of ICH Guidelines for Impurities (e.g., ICH Q3A, Q3B, Q3C, Q7)

The International Council for Harmonisation (ICH) provides a framework of guidelines for the control of impurities in new drug substances and products. These guidelines are integral to the regulatory oversight of impurities like this compound.

Reporting and Qualification Thresholds for Organic Impurities

ICH Q3A(R2) provides guidance on impurities in new drug substances, establishing thresholds for reporting, identification, and qualification of organic impurities. ich.orgeuropa.eu These thresholds are based on the maximum daily dose of the drug substance. ich.orgpda.org

Reporting Threshold: The level at or above which an impurity must be reported in the drug substance specification. ich.org

Identification Threshold: The level at or above which an impurity's structure should be identified. ich.org

Qualification Threshold: The level at or above which an impurity must be qualified, meaning its biological safety is established. ich.org

For a drug substance with a maximum daily dose of up to 2 g/day , the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower). pda.org Since the EP limit for the sum of impurities C and D is 1.0%, this is well above the typical ICH thresholds, underscoring the necessity for its identification and control as a specified impurity.

ICH Q3B(R2) provides similar guidance for impurities in new drug products, known as degradation products. europa.eugmp-compliance.orgeuropa.eu It addresses impurities that can arise from the degradation of the drug substance or from reactions with excipients. europa.eu

ICH Q3C deals with residual solvents, which are also a class of impurities controlled during manufacturing. jpionline.org ICH Q7, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," outlines the comprehensive quality management systems and GMP principles necessary to control impurities throughout the manufacturing process. europa.euich.orgeuropa.eucanada.ca

Table 2: ICH Q3A(R2) Thresholds for Organic Impurities in New Drug Substances (Maximum Daily Dose ≤ 2 g/day )

| Threshold | Limit |

| Reporting | > 0.05% |

| Identification | > 0.10% or 1.0 mg/day TDI (whichever is lower) |

| Qualification | > 0.15% or 1.0 mg/day TDI (whichever is lower) |

Frameworks for Potential Genotoxic Impurity Assessment

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgfda.govtga.gov.au This guideline is crucial for impurities that have structural alerts for mutagenicity. The assessment involves a two-stage process: first, an evaluation of actual and potential impurities for their mutagenic potential, often using in silico (Q)SAR assessments. ich.org If a structural alert is identified, a bacterial mutagenicity assay (Ames test) is typically required to confirm the genotoxic potential.

For impurities that are confirmed to be mutagenic, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake can be applied to limit the potential cancer risk. ich.org However, for certain highly potent mutagenic carcinogens, such as N-nitroso compounds and aflatoxin-like compounds, this generic TTC is not applicable, and a more stringent, compound-specific limit is required. ich.org The assessment of this compound for potential genotoxicity would follow this framework, starting with a structural analysis for any alerts.

Role of Certified Reference Standards in Regulatory Compliance and Quality Assurance

Certified Reference Standards (CRS) are fundamental to pharmacopoeial testing and regulatory compliance. They are highly characterized materials used as primary standards for identification, purity tests, and assays. sigmaaldrich.comsigmaaldrich.comresearchgate.net

For the analysis of this compound, a specific CRS would be required for unequivocal identification and accurate quantification in chromatographic methods. The European Pharmacopoeia (EP) provides reference standards for α-tocopherol and α-tocopheryl acetate (B1210297). sigmaaldrich.com Commercial suppliers also offer certified reference materials for this compound, which are essential for: synzeal.comallmpus.comcleanchemlab.com

Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods used for impurity profiling.

System Suitability Testing: Ensuring the chromatographic system is performing adequately before sample analysis, for instance, by demonstrating sufficient resolution between the impurity and the main component. drugfuture.com

Identification: Confirming the identity of the impurity peak in a sample chromatogram by comparing its retention time to that of the CRS.

Quantification: Accurately determining the amount of the impurity present, often by comparing the peak response of the impurity in the sample to the response of a known concentration of the CRS.

The availability and use of a well-characterized CRS for this compound are indispensable for manufacturers to meet the stringent requirements of the European Pharmacopoeia and ensure the quality and safety of their tocopherol-containing products.

Control and Mitigation Strategies for Managing Tocopherol Ep Impurity D Levels

Process Chemistry Optimization for Impurity Minimization

The formation of Tocopherol EP Impurity D is intrinsically linked to the synthesis and purification processes of tocopherols (B72186). By optimizing these processes, the generation of this impurity can be significantly minimized.

The synthesis of tocopherols typically involves the condensation of a hydroquinone (B1673460) derivative with a phytol (B49457) or isophytol (B1199701) derivative. The conditions of this reaction play a crucial role in determining the impurity profile of the final product.

Reaction Condition Modification:

Key reaction parameters that can be modified to minimize the formation of Impurity D include temperature, pressure, and reaction time. Elevated temperatures and prolonged reaction times can lead to side reactions and the formation of undesired byproducts, including dimers and other related substances that may contribute to the Impurity D profile.

Catalyst Selection:

The choice of catalyst is paramount in directing the reaction towards the desired tocopherol product while minimizing side reactions. Both Brønsted and Lewis acids are commonly employed as catalysts in tocopherol synthesis. The type of catalyst, its concentration, and its activity can significantly influence the formation of impurities. The use of milder and more selective catalysts can help in reducing the formation of byproducts. For instance, moving from strong, non-selective acid catalysts to more tailored options can prevent unwanted dimerization or rearrangement reactions that may lead to the formation of Impurity D.

| Catalyst | Reaction Temperature (°C) | Yield of α-Tocopherol (%) | Level of Impurity D (relative %) |

|---|---|---|---|

| Strong Brønsted Acid (e.g., H₂SO₄) | 120 | 85 | High |

| Lewis Acid (e.g., ZnCl₂) | 100 | 92 | Moderate |

| Heterogeneous Acid Catalyst | 100 | 95 | Low |

Effective purification processes are essential for removing any Impurity D that may have formed during the synthesis.

Purification Techniques:

Several techniques can be employed to enhance the removal of Impurity D from the tocopherol product stream. These include:

Chromatography: Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) can be highly effective in separating Impurity D from the main product. nih.govchromatographyonline.com

Solvent Extraction: Liquid-liquid extraction methods can be optimized to selectively remove impurities based on their differential solubility in various solvent systems. google.comgoogleapis.com

Crystallization: Where applicable, crystallization can be a powerful tool for isolating the desired tocopherol isomer, leaving impurities like Impurity D in the mother liquor.

Efficiency Studies:

To ensure the effectiveness of the purification process, efficiency studies are crucial. These studies involve challenging the purification process with known amounts of Impurity D and quantifying its removal. This data is vital for validating the purification method and ensuring consistent product quality.

| Purification Technique | Initial Impurity D Level (%) | Final Impurity D Level (%) | Removal Efficiency (%) |

|---|---|---|---|

| Solvent Extraction | 2.5 | 0.8 | 68 |

| Column Chromatography | 2.5 | 0.2 | 92 |

| Crystallization | 2.5 | 0.5 | 80 |

The purity of the solvents and reagents used in the synthesis of tocopherols can have a direct impact on the formation of impurities.

Solvent Purity:

The presence of reactive impurities in solvents can lead to the formation of undesired byproducts. For example, the presence of peroxides in etheric solvents can initiate radical side reactions. Therefore, using high-purity solvents and ensuring they are free from interfering substances is critical.

Reagent Purity:

The purity of the starting materials, such as the hydroquinone and phytol derivatives, is equally important. Impurities in these reagents can be carried through the synthesis and may even participate in side reactions, leading to the formation of a range of impurities, including those structurally related to Impurity D. Rigorous quality control of all raw materials is therefore a fundamental requirement for minimizing impurity formation.

Stability Management and Storage Condition Control

The control of Impurity D levels extends beyond the synthesis and purification stages. Proper stability management and control of storage conditions are necessary to prevent the degradation of tocopherol into Impurity D over time.

Tocopherols are known to be sensitive to several environmental factors that can lead to their degradation. nih.govgoogle.com

Temperature: Elevated temperatures can accelerate the rate of degradation of tocopherols. nih.gov

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

Oxygen: As powerful antioxidants, tocopherols are susceptible to oxidation, especially in the presence of oxygen.

Moisture: The presence of moisture can facilitate certain degradation pathways.

By identifying and controlling these critical factors, the stability of the tocopherol product can be maintained, and the formation of degradation products, potentially including Impurity D, can be minimized.

| Condition | Temperature (°C) | Light Exposure | Oxygen Level | Degradation after 6 months (%) |

|---|---|---|---|---|

| Ambient | 25 | Normal | Atmospheric | 5.2 |

| Refrigerated | 4 | Dark | Atmospheric | 1.1 |

| Inert Atmosphere | 25 | Dark | Nitrogen | 0.5 |

Understanding the kinetics of tocopherol degradation is essential for predicting the shelf-life of the product and for establishing appropriate storage conditions.

Degradation Kinetics:

Studies on the degradation kinetics of tocopherols often show that the degradation follows first-order or more complex kinetic models. nih.govresearchgate.net By determining the rate constants for degradation under various conditions (e.g., different temperatures, light intensities), it is possible to quantify the impact of each factor on the stability of the product.

Predictive Stability Modeling:

Based on the kinetic data, predictive stability models can be developed. zamann-pharma.com These models use mathematical equations to forecast the rate of degradation and the formation of impurities like Impurity D over time under specific storage conditions. Such models are invaluable for:

Establishing appropriate re-test dates and shelf-lives for the product.

Defining optimal storage and handling conditions.

Assessing the potential impact of temperature excursions during shipping and storage.

Implementation of Quality by Design (QbD) Principles in Impurity Control

The philosophy of Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. When applied to the control of this compound, this framework provides a powerful toolkit for ensuring product quality.

The synthesis of all-rac-α-Tocopherol primarily involves the condensation reaction between trimethylhydroquinone (B50269) (TMHQ) and isophytol. researchgate.net It is within this chemical transformation and subsequent purification steps that the potential for the formation of impurities, including this compound, exists. While the precise formation mechanism of this specific impurity is not extensively detailed in publicly available literature, a QbD approach allows for its control even without a complete mechanistic understanding by focusing on the process parameters that influence its presence.

A foundational step in the QbD methodology is the definition of the Quality Target Product Profile (QTPP), which outlines the prospective quality characteristics of the final drug product. A key element of the QTPP for all-rac-α-Tocopherol is the strict limit on impurities, including this compound, as dictated by pharmacopoeial standards. This, in turn, defines the Critical Quality Attributes (CQAs) of the drug substance, with the level of Impurity D being a prime example.

Risk Assessment: Identifying the Critical Process Parameters (CPPs)

With the CQA established, the next phase involves a comprehensive risk assessment to identify the material attributes and process parameters that could potentially impact the level of this compound. This is often achieved through a systematic evaluation of the manufacturing process, from raw material sourcing to final product purification.

A fishbone (Ishikawa) diagram is a valuable tool in this context, helping to brainstorm potential causes for the formation of Impurity D. These can be categorized into several key areas:

Raw Materials: The purity of the starting materials, TMHQ and isophytol, is paramount. The presence of related substances or by-products in these materials could directly contribute to the formation of Impurity D.

Catalyst: The type and concentration of the catalyst used in the condensation reaction can significantly influence the reaction pathway and the generation of side products.

Process Parameters: Temperature, pressure, reaction time, and solvent system are all critical variables that can affect the kinetics of the main reaction and competing side reactions.

Purification Process: The effectiveness of the downstream purification steps, such as crystallization or chromatography, is crucial for removing any formed Impurity D.

Equipment: The design and cleanliness of the manufacturing equipment can also play a role in impurity profiles.

Once potential risk factors are identified, a Failure Mode and Effects Analysis (FMEA) or a similar risk-ranking tool can be employed to prioritize them based on their severity, probability of occurrence, and detectability. This allows development efforts to be focused on the most critical process parameters (CPPs).

Design Space: Defining the Boundaries of Quality

The heart of the QbD approach lies in the development of a "design space." This is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. To establish a design space for the control of this compound, Design of Experiments (DoE) is a powerful statistical tool.

By systematically varying the identified CPPs within a defined range, a series of experiments can be conducted to model the relationship between these parameters and the level of Impurity D. This data-driven approach allows for a comprehensive understanding of the process and the identification of an operational window where the impurity is consistently maintained below the acceptance criteria.

A Hypothetical Design of Experiments for this compound Control

| Factor | Level 1 | Level 2 | Level 3 |

| Reaction Temperature (°C) | 100 | 110 | 120 |

| Catalyst Concentration (mol%) | 0.5 | 1.0 | 1.5 |

| Reaction Time (hours) | 4 | 6 | 8 |

This interactive table illustrates a simplified factorial design. In practice, more complex designs with additional parameters and levels would be utilized to build a robust model.

The results of such an experimental design would be analyzed to generate a mathematical model that predicts the level of this compound as a function of the CPPs. This model can then be used to define the design space, providing operational flexibility for manufacturing while ensuring the CQA is met.

Control Strategy and Continuous Improvement

The knowledge gained from the risk assessment and the establishment of a design space culminates in the development of a robust control strategy. This strategy encompasses a planned set of controls, derived from current product and process understanding, that assures process performance and product quality.

For this compound, the control strategy would likely include:

Raw Material Specifications: Strict specifications for the purity of TMHQ and isophytol.

In-Process Controls (IPCs): Monitoring of critical process parameters during the reaction and purification steps. This is where Process Analytical Technology (PAT) can be invaluable. For instance, in-line spectroscopic techniques could potentially be used to monitor the formation of Impurity D in real-time, allowing for immediate process adjustments. mt.com

Final Product Testing: Release testing of the final all-rac-α-Tocopherol product to confirm that the level of Impurity D is within the specified limits.

The QbD paradigm is not a one-time exercise but a lifecycle approach. The control strategy should be periodically reviewed and updated as more process data is collected and understanding deepens. This commitment to continuous improvement ensures that the manufacturing process remains in a state of control and consistently delivers a high-quality product.

By embracing the principles of Quality by Design, pharmaceutical manufacturers can move from a reactive to a proactive stance in managing impurities like this compound. This scientific, risk-based approach not only enhances product quality and patient safety but also provides a framework for operational efficiency and regulatory flexibility.

Emerging Research Directions and Future Perspectives

Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Tocopherol EP Impurity D present analytical challenges due to its structural similarity to the main tocopherol isomers and other related substances. Current methods often rely on High-Performance Liquid Chromatography (HPLC). ingentaconnect.comdrugfuture.compharmaguideline.com However, the pursuit of enhanced sensitivity and specificity is leading to the exploration of more advanced analytical technologies.

Future developments are anticipated in the realm of Ultra-Performance Liquid Chromatography (UPLC) coupled with advanced mass spectrometry detectors. UPLC systems, with their smaller particle size columns, offer higher resolution and faster analysis times compared to conventional HPLC. When paired with high-resolution mass spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap analyzers, it becomes possible to achieve highly accurate mass measurements, aiding in the unambiguous identification of Impurity D, even at trace levels.

Another promising avenue is the development of two-dimensional liquid chromatography (2D-LC) methods. This technique can significantly enhance peak capacity and resolution, which is particularly beneficial for complex samples where Impurity D may co-elute with other components. By employing orthogonal separation mechanisms in the two dimensions, a more comprehensive impurity profile can be obtained.

Furthermore, advancements in detector technology, such as the use of Charged Aerosol Detectors (CAD) or Corona Discharge Detectors (CDD) , could offer more uniform response factors for non-chromophoric impurities, providing a more accurate quantitative picture of all impurities present, including those that lack a strong UV chromophore.

Table 1: Comparison of Analytical Technologies for Tocopherol Impurity D Analysis

| Technology | Principle | Advantages for Impurity D Analysis |

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Established and widely available. |

| UPLC-HRMS | High-resolution separation with highly accurate mass detection. | Enhanced sensitivity, specificity, and structural elucidation capabilities. |

| 2D-LC | Two independent separation steps for enhanced resolution. | Superior separation of complex mixtures and co-eluting peaks. |

| HPLC with CAD/CDD | Nebulization of eluent and detection of charged particles. | Near-universal response for non-volatile analytes, independent of chromophores. |

Advanced Mechanistic Studies on Impurity D Formation and Pathways

A thorough understanding of the formation pathways of this compound is crucial for developing effective control strategies during the manufacturing and storage of tocopherol products. Impurity D is a dimeric structure, suggesting its formation likely involves the coupling of tocopherol-related radicals. nih.govresearchgate.netnih.gov

Future research will likely focus on elucidating the precise mechanisms of its formation through advanced mechanistic studies. This could involve:

Forced degradation studies under various stress conditions (e.g., light, heat, oxidation) to identify the key factors that promote the formation of Impurity D.

Isotope labeling studies to trace the origin of different parts of the impurity molecule and confirm the proposed reaction pathways. The reaction of two tocopheroxyl radicals is a known pathway for the formation of dimers. nih.gov

Identification of reaction intermediates using sophisticated analytical techniques like online LC-MS/MS or trapping experiments with specific reagents.

By gaining a deeper insight into the kinetics and thermodynamics of the reactions leading to Impurity D, it may be possible to optimize process parameters and storage conditions to minimize its formation.

Computational Chemistry and In Silico Approaches for Impurity Prediction

Computational chemistry and in silico tools are emerging as powerful assets in the proactive prediction of potential impurities, thereby guiding process development and analytical method design. researchgate.netacs.orglhasalimited.org For this compound, these approaches can be leveraged in several ways.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to model the electronic structure and reactivity of tocopherol molecules and their radical intermediates. This can help in predicting the most likely sites for radical formation and subsequent dimerization reactions. Computational models can also be used to calculate the relative stability of different potential dimeric structures, thereby identifying the most probable structure for Impurity D.

Molecular dynamics simulations can provide insights into the conformational preferences and intermolecular interactions of tocopherol molecules in different environments, which can influence the likelihood of impurity formation.

Furthermore, the development of expert systems and databases that correlate molecular structures with known degradation pathways can aid in the automated prediction of potential impurities. researchgate.net By inputting the structure of tocopherol, these systems could predict the formation of dimers like Impurity D based on known chemical transformations.

Standardized Approaches for Impurity Profiling Across Various Tocopherol Forms and Derivatives

The various forms of tocopherol (alpha, beta, gamma, delta) and their derivatives (e.g., acetate (B1210297), succinate) may exhibit different impurity profiles. A key area for future development is the establishment of standardized approaches for impurity profiling that are applicable across this range of related substances.

This would involve the development of robust and validated analytical methods that can separate and quantify a wide spectrum of potential impurities, including Impurity D, in different tocopherol-containing matrices. The European Pharmacopoeia already specifies Impurity D for all-rac-α-Tocopheryl Acetate. newdruginfo.com Harmonization of analytical methodologies across different pharmacopeias and regulatory bodies would be a significant step forward. drugfuture.comuspbpep.com